molecular formula C13H17BrO2 B1617082 3-Methylbutyl bromo(phenyl)acetate CAS No. 92018-48-9

3-Methylbutyl bromo(phenyl)acetate

Cat. No.: B1617082
CAS No.: 92018-48-9
M. Wt: 285.18 g/mol
InChI Key: CKPGTYLPMYKUDW-UHFFFAOYSA-N
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Description

3-Methylbutyl bromo(phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group attached to a phenyl ring and an acetate group linked to a 3-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbutyl bromo(phenyl)acetate typically involves the esterification of 3-methylbutanol with bromo(phenyl)acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-Methylbutyl bromo(phenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenyl acetate derivatives.

    Oxidation Reactions: The 3-methylbutyl chain can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Phenyl acetate derivatives.

    Oxidation: 3-Methylbutanoic acid or 3-methylbutanone.

    Reduction: 3-Methylbutyl alcohol.

Scientific Research Applications

3-Methylbutyl bromo(phenyl)acetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.

    Biological Studies: The compound can be used to study the effects of ester derivatives on biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 3-Methylbutyl bromo(phenyl)acetate involves its interaction with various molecular targets. The bromo group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target. The ester group can also undergo hydrolysis, releasing the corresponding alcohol and acid, which may have their own biological activities.

Comparison with Similar Compounds

    3-Methylbutyl acetate: Lacks the bromo and phenyl groups, making it less reactive in certain substitution reactions.

    Phenyl acetate: Lacks the 3-methylbutyl chain, affecting its physical and chemical properties.

    Bromo(phenyl)acetic acid: Lacks the ester group, making it more acidic and less lipophilic.

Uniqueness: 3-Methylbutyl bromo(phenyl)acetate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both the bromo and ester groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-methylbutyl 2-bromo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPGTYLPMYKUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303897
Record name 3-methylbutyl bromo(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92018-48-9
Record name NSC163347
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylbutyl bromo(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOAMYL ALPHA-BROMOPHENYLACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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